molecular formula C9H6Cl2N2 B1321250 4,6-Dichloro-2-methylquinazoline CAS No. 338739-44-9

4,6-Dichloro-2-methylquinazoline

Cat. No. B1321250
M. Wt: 213.06 g/mol
InChI Key: RKICQFNPYTWKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,6-Dichloro-2-methylquinazoline is a derivative of quinazoline, a bicyclic aromatic heterocyclic compound. Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential as therapeutic agents, particularly in the field of anticancer research. Although the provided papers do not directly discuss 4,6-Dichloro-2-methylquinazoline, they do provide insights into the synthesis, structure, and biological activities of closely related quinazoline derivatives.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves cyclization reactions starting from various precursors such as anthranilonitriles, aryl amines, and malonic acid. For example, the synthesis of 2,4-Dichloroquinazoline is achieved from anthranilonitriles using diphosgene in acetonitrile and heating, which could be a similar method used for synthesizing 4,6-Dichloro-2-methylquinazoline . Another synthesis approach involves a one-pot reaction from an aryl amine, malonic acid, and phosphorous oxychloride, as demonstrated in the synthesis of 2,4-Dichloro-6-methylquinoline .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which can be further substituted with various functional groups. Single crystal X-ray diffraction studies provide detailed information about the crystal packing and intermolecular interactions, such as C-H…π and π-π interactions, which are crucial for the stability of the crystal structure . These studies are essential for understanding the three-dimensional arrangement and potential reactivity of the quinazoline derivatives.

Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, making them versatile building blocks for further chemical modifications. For instance, selective removal of chloro substituents and the introduction of different functional groups can be achieved through reactions such as catalytic hydrogenation, metal-halogen exchange, and Stille-type coupling . These reactions allow for the synthesis of a wide array of quinazoline-based compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and the nature of their substituents. Techniques such as FT-IR, NMR, and Mass spectra are commonly used for the elementary analysis of these compounds . The presence of halogen atoms, like chlorine, can lead to specific intermolecular interactions that contribute to the overall properties of the compound. Additionally, the lipophilicity, solubility, and stability of these compounds are critical parameters that affect their pharmacokinetic profile and therapeutic potential.

Scientific Research Applications

Anticancer Research

4,6-Dichloro-2-methylquinazoline and its derivatives have been extensively researched for their potential in anticancer therapy. For example, studies have discovered potent apoptosis inducers within this class of compounds, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which exhibited excellent blood-brain barrier penetration and efficacy in cancer models (Sirisoma et al., 2009). Additionally, compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have shown promise as tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).

Antimicrobial and Antifungal Activity

Quinazoline derivatives, including 4,6-dichloro-2-methylquinazoline, have been synthesized and tested for antimicrobial and antifungal activities. Certain compounds in this group demonstrated significant activity against pathogens like Mycobacterium avium and M. kansasii, and also showed inhibitory effects on photosynthesis (Kubicová et al., 2003).

Synthesis and Characterization

The synthesis and characterization of various derivatives of 4,6-Dichloro-2-methylquinazoline have been explored. For instance, the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, an important intermediate in treating colon and rectal cancers, demonstrates the compound's versatility in pharmaceutical applications (He Zheng-you, 2010).

Antioxidant and Anti-diabetic Agents

Research has been conducted on chloroquinoline derivatives for their potential antioxidant and anti-diabetic properties. Studies include the synthesis and evaluation of chloroquinoline compounds, demonstrating their capacity to inhibit glycogen phosphorylase, a key enzyme in diabetes management (Murugavel et al., 2017).

Antisecretory Effects

Studies on compounds like 2-guanidine-4-methylquinazoline have shown antisecretory effects, particularly in the context of gastric acid secretion, highlighting another potential therapeutic application of 4,6-Dichloro-2-methylquinazoline derivatives (Pinelli et al., 1996).

Safety And Hazards

When handling 4,6-Dichloro-2-methylquinazoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4,6-dichloro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKICQFNPYTWKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610661
Record name 4,6-Dichloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-methylquinazoline

CAS RN

338739-44-9
Record name 4,6-Dichloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloro-2-methyl-quinazolin-4-ol (0.75 g, 3.90 mmol, 1 eq.), phosphorous oxychloride (3.47 mL, 37.4 mmol, 9.64 eq.) and triethylamine (1.62 mL, 12.5 mmol, 3.21 eq.) were refluxed for 4 hours. The mixture was stripped twice from toluene and the residue dissolved in ethyl acetate. The organic layer was washed with saturated NH4Cl (2×), dried and stripped. The residue was flash chromatographed in 3:2 ethyl acetate/hexanes to yield 400 mg of a light yellow solid product. MS (ES+)=213/215/217 (M+H)++.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
3.47 mL
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.